molecular formula C5H6N2O2S B1268567 2-Amino-4-methylthiazole-5-carboxylic acid CAS No. 67899-00-7

2-Amino-4-methylthiazole-5-carboxylic acid

Cat. No.: B1268567
CAS No.: 67899-00-7
M. Wt: 158.18 g/mol
InChI Key: QCVFVGONDMKXEE-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its aromatic properties and is used in various chemical and biological applications due to its unique structure and reactivity .

Mechanism of Action

Researchers continue to explore its potential as an anticancer agent and other therapeutic applications . If you have any additional questions or need further clarification, feel free to ask! 😊

Biochemical Analysis

Biochemical Properties

2-Amino-4-methylthiazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. This interaction can inhibit the enzyme’s activity, thereby reducing the production of uric acid and potentially alleviating conditions such as gout . Additionally, this compound can act as a ligand, binding to specific proteins and altering their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by interfering with the signaling pathways that promote cell growth . This compound can also modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition. By binding to the active site of enzymes such as xanthine oxidase, it can prevent the enzyme from catalyzing its substrate, thereby inhibiting its activity . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes. This interaction can lead to changes in gene expression and protein synthesis, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, reducing its efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not lead to additional benefits. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, influencing their activity and the overall metabolic flux . The compound can also affect the levels of various metabolites, such as uric acid and reactive oxygen species, by modulating the activity of these enzymes. Additionally, this compound can act as a substrate for certain metabolic reactions, leading to the production of intermediate compounds that participate in further biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and the nucleus, where it exerts its biochemical effects. The compound’s localization and accumulation are influenced by factors such as its chemical properties and the presence of specific targeting signals.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can be targeted to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, it can localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. The subcellular localization of this compound is a key determinant of its biochemical effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-methylthiazole-5-carboxylic acid can be synthesized through several methods. One common method involves the reaction of 2-amino-4-methylthiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the carboxylic acid group .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-4-methylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-4-methylthiazole
  • 2-Amino-5-methylthiazole
  • 2-Amino-4-chlorothiazole

Comparison: 2-Amino-4-methylthiazole-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only have one functional group .

Properties

IUPAC Name

2-amino-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVFVGONDMKXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356767
Record name 2-Amino-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67899-00-7
Record name 2-Amino-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-methyl-thiazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate (6.58 g, 35.5 mmol) and NaOH (5.40 g, 135.00 mmol) in tetrahydrofuran (60 mL) and water (30 mL) was heated to reflux overnight. Tetrahydrofuran was removed by evaporation, and the residue was neutralized with 5% hydrochloric acid solution to pH 5˜6. The precipitate obtained was collected by filtration and dried to afford 2-amino-4-methylthiazole-5-carboxylic acid (5.20 g, 94%); 1H NMR (DMSO-d6, 300 MHz) δ 7.63 (s, 2H), 2.30 (s, 3H). MS (ES+) m/z 159.1 (M+1).
Quantity
6.58 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (6.58 g, 35.00 mmol) and sodium hydroxide (5.40 g, 135.00 mmol) in the mixture of tetrahydrofuran (60 mL) and water (30 mL) was heated at reflux for 18 hours. The tetrahydrofuran was removed in vacuo, and the aqueous solution was neutralized with 5% HCl solution to pH 5-6. The precipitated solid was collected by filtration, washed with water and dried to afford 2-amino-4-methylthiazole-5-carboxylic acid as a white solid in 94% yield (5.20 g): 1H NMR (300 MHz, DMSO-d4) δ 7.63 (s, 2H), 2.30 (s, 3H): MS (ES+) m/z 159.1 (M+1).
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (2.19 g, 11.8 mmol) in a 1:1 mixture of tetrahydrofuran (20 mL) and water (10 mL) was added sodium hydroxide (1.80 g, 45.0 mmol). The reaction mixture was refluxed for 18 hours and allowed to cool down to ambient temperature. The organic solvent was removed in vacuo. The aqueous solution was acidified with 10% aqueous hydrochloric acid solution. The colorless solid was collected and dried to afford 2-amino-4-methylthiazole-5-carboxylic acid (1.40 g, 75%): 1H NMR (300 MHz, DMSO-d6) δ 11.95 (s, 1H), 7.26 (s, 2H), 2.01 (s, 3H); MS (ES+) m/z 159.3 (M+1).
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methylthiazole-5-carboxylic acid
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Reactant of Route 6
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Customer
Q & A

Q1: How does 2-Amino-4-methylthiazole-5-carboxylic acid exert its antimycobacterial activity?

A: Research suggests that this compound derivatives, particularly those incorporating a carbonyl group scaffold, exhibit inhibitory activity against the enzyme RmlC []. This enzyme plays a crucial role in the biosynthesis of dTDP-rhamnose, a vital component of mycobacterial cell walls. By inhibiting RmlC, these derivatives disrupt cell wall synthesis, ultimately leading to the death of Mycobacterium tuberculosis and potentially other mycobacterial species.

Q2: What are the key structural features of this compound and its derivatives that contribute to their antimicrobial and antimycobacterial activities?

A: While the provided research [] doesn't delve into specific structure-activity relationships, it highlights that the presence of a carbonyl group within the thiazole scaffold appears to be important for both antimicrobial and antimycobacterial activities. Further research exploring modifications to the 2-amino and 5-carboxylic acid moieties could provide valuable insights into optimizing the potency and selectivity of these compounds.

Q3: What experimental evidence supports the antimicrobial and antimycobacterial activity of this compound derivatives?

A: Researchers synthesized various derivatives of this compound, including azetidinone and thiazolidinone derivatives []. These compounds were then evaluated for their activity against a panel of microorganisms, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhosa, and Mycobacterium tuberculosis H37Rv. Promising results were observed, with several derivatives exhibiting potent antimicrobial activity against the tested bacterial strains and strong antimycobacterial activity against M. tuberculosis H37Rv, comparable to standard drugs like gentamycin and rifampicin.

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